molecular formula C20H23N3O4S B12459314 3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12459314
M. Wt: 401.5 g/mol
InChI Key: QBOPLHQUNYVENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, is characterized by the presence of a dimethoxybenzoyl group and a morpholinylphenyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.

    4-Morpholinylphenylthiourea: Similar structure but lacks the dimethoxybenzoyl group.

    3,4-Dimethoxybenzoylthiourea: Similar structure but lacks the morpholinylphenyl group.

Uniqueness

3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea is unique due to the presence of both the dimethoxybenzoyl and morpholinylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H23N3O4S/c1-25-17-8-3-14(13-18(17)26-2)19(24)22-20(28)21-15-4-6-16(7-5-15)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,24,28)

InChI Key

QBOPLHQUNYVENH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.